molecular formula C9H12ClNO2 B12414764 DL-Phenylalanine-d5 (hydrochloride)

DL-Phenylalanine-d5 (hydrochloride)

Cat. No.: B12414764
M. Wt: 206.68 g/mol
InChI Key: ZAIZDXVMSSDZFA-GWVWGMRQSA-N
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Description

DL-Phenylalanine-d5 (hydrochloride) is a deuterium-labeled version of DL-Phenylalanine hydrochloride. It is an isotopically labeled compound where five hydrogen atoms are replaced with deuterium. This compound is widely used in scientific research due to its unique properties, including its role as a tracer in metabolic studies and its applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Phenylalanine-d5 (hydrochloride) typically involves the incorporation of deuterium into the phenylalanine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the phenylalanine molecule are replaced with deuterium .

Industrial Production Methods: Industrial production of DL-Phenylalanine-d5 (hydrochloride) involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions: DL-Phenylalanine-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives of DL-Phenylalanine-d5 (hydrochloride) .

Scientific Research Applications

DL-Phenylalanine-d5 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

    Biology: Employed in studies involving protein synthesis and amino acid metabolism.

    Medicine: Utilized in drug development to study pharmacokinetics and drug metabolism.

    Industry: Applied in the production of pharmaceuticals and food flavors

Mechanism of Action

The mechanism of action of DL-Phenylalanine-d5 (hydrochloride) involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. It acts on the α2δ subunit of voltage-dependent calcium channels, inhibiting their function. This inhibition affects neurotransmitter release and synaptic transmission, leading to various physiological effects .

Comparison with Similar Compounds

  • L-Phenylalanine hydrochloride
  • D-Phenylalanine hydrochloride
  • DL-Phenylalanine

Comparison: DL-Phenylalanine-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. Compared to its non-deuterated counterparts, DL-Phenylalanine-d5 (hydrochloride) offers improved pharmacokinetic and metabolic profiles .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

206.68 g/mol

IUPAC Name

2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/i1D,2D,3D,4D,5D;

InChI Key

ZAIZDXVMSSDZFA-GWVWGMRQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H].Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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